molecular formula C2Br2ClF3 B1584066 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS No. 754-17-6

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Cat. No.: B1584066
CAS No.: 754-17-6
M. Wt: 276.28 g/mol
InChI Key: WGIRTDAEWOUFQR-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a halogenated organic compound with the molecular formula C2Br2ClF3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique combination of bromine, chlorine, and fluorine atoms, which contribute to its distinct chemical properties.

Scientific Research Applications

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is not mentioned in the search results, a similar compound, Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane), is known to act as an inhalation anesthetic. It depresses nerve conduction, breathing, and cardiac contractility, and induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .

Safety and Hazards

The compound is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane can be synthesized through the halogenation of chlorotrifluoroethylene. In a typical laboratory setup, chlorotrifluoroethylene gas is passed into a reaction system containing liquid bromine at 25°C. The reaction is magnetically stirred until the red-brown color of the bromine fades, indicating the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of chlorotrifluoroethylene to a bromine-containing reactor, with careful monitoring of temperature and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide or sodium hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include fluorinated or chlorinated derivatives.

    Elimination Products: The major products of elimination reactions are typically alkenes or alkynes with varying degrees of halogenation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRTDAEWOUFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073231
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-17-6, 29256-79-9
Record name 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorodibromotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1-dibromo-1-chloro-2,2,2-trifluoroethane react with aldehydes in the presence of magnesium?

A1: this compound reacts with magnesium in tetrahydrofuran at 0 °C to generate a reactive intermediate. This intermediate then reacts with aldehydes (RCHO) to yield chlorodifluoroallyl alcohols with the general formula RCH(OH)CCl=CF2. [] This reaction provides an efficient method for introducing a chlorodifluoromethylene unit into organic molecules.

Q2: What are the advantages of using this compound in this specific chemical transformation?

A2: The research highlights that this reaction proceeds with excellent yields, signifying the effectiveness of this compound in this transformation. [] This suggests a high degree of selectivity and efficiency in the reaction, making it a potentially valuable tool for synthetic chemists.

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